Cyclohept-1-en-1-yl trichloroacetate
Description
Properties
CAS No. |
545376-57-6 |
|---|---|
Molecular Formula |
C9H11Cl3O2 |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
cyclohepten-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C9H11Cl3O2/c10-9(11,12)8(13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
JMXUVXIUWJGSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Trichloroacetyl Chloride
The most straightforward method involves reacting cyclohept-1-enol with trichloroacetyl chloride in the presence of a non-nucleophilic base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This approach minimizes side reactions such as elimination or ring-opening of the cycloheptene moiety.
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Molar Ratio: 1:1.2 (cyclohept-1-enol : trichloroacetyl chloride)
- Base: DTBMP (1.5 equiv)
Mechanism:
The base scavenges HCl generated during the nucleophilic acyl substitution, driving the reaction to completion. The electron-deficient trichloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating attack by the cycloheptenol oxygen.
Yield: 68–72% after column chromatography (hexane/ethyl acetate).
Acid-Catalyzed Fischer Esterification
An alternative route employs Fischer esterification, where cyclohept-1-enol reacts with trichloroacetic acid under acidic conditions. While this method avoids handling reactive acyl chlorides, it requires prolonged reaction times and higher temperatures.
Reaction Conditions:
- Catalyst: Concentrated sulfuric acid (5 mol%)
- Solvent: Toluene (azeotropic removal of water)
- Temperature: 110°C (reflux)
- Molar Ratio: 1:2 (cyclohept-1-enol : TCA)
Mechanism:
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Water removal shifts equilibrium toward ester formation.
Silyl Enol Ether Intermediate Strategy
A advanced method utilizes silyl enol ethers to enhance regioselectivity. For example, treating cycloheptanone with trimethylsilyl triflate generates a silyl enol ether, which undergoes acylation with trichloroacetic anhydride.
Reaction Conditions:
- Silylating Agent: Trimethylsilyl triflate (1.1 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: −78°C to 0°C
Mechanism:
Silylation deprotonates the ketone, forming a nucleophilic enolate that attacks trichloroacetic anhydride. Subsequent desilylation yields the ester.
Yield: 75–80% after silica gel purification.
Optimization Challenges and Solutions
Ring Strain and Stability Considerations
The cycloheptene ring’s inherent strain predisposes it to ring-opening under harsh acidic or basic conditions. Mitigation strategies include:
Purification Techniques
Due to the compound’s sensitivity, gentle purification methods are preferred:
- Short-Path Distillation: Effective for large-scale preparations (purity >95%).
- Chromatography: Gradient elution with hexane/ethyl acetate (8:2) removes non-polar impurities.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water) shows a single peak at $$ t_R = 6.2 $$ min, confirming >98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Drawbacks |
|---|---|---|---|---|
| Trichloroacetyl Chloride | 72 | 98 | High efficiency, short reaction time | Requires strict anhydrous conditions |
| Fischer Esterification | 60 | 95 | Avoids acyl chlorides | Long reflux, lower yield |
| Silyl Enol Ether | 80 | 97 | Excellent regiocontrol | Costly reagents, cryogenic conditions |
Industrial-Scale Considerations
The patent literature emphasizes scalability for derivatives of trichloroacetate esters. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
Cyclohept-1-en-1-yl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trichloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the trichloroacetate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or other derivatives.
Scientific Research Applications
Cyclohept-1-en-1-yl trichloroacetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohept-1-en-1-yl trichloroacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trichloroacetic acid and cyclohept-1-ene, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical processes.
Comparison with Similar Compounds
Functional Properties
The trichloroacetate group is known for its strong electron-withdrawing effects, which enhance the electrophilicity of the ester carbonyl. This property makes it useful in organic synthesis as an activating group for nucleophilic substitution or hydrolysis reactions . Additionally, the cycloheptenyl ring introduces steric bulk and conformational flexibility, which may modulate solubility and reactivity compared to smaller cyclic or linear analogs.
Comparison with Similar Compounds
Trichloroacetate Esters vs. Other Haloacetates
Trichloroacetate esters exhibit distinct behavior compared to other halogenated acetates. For example:
- Salting-Out Effects : Sodium trichloroacetate demonstrates a salting-out effect in polymer solutions, attributed to weak anion hydration and electrostatic destabilization of polymers like poly(N-isopropylacrylamide) . This contrasts with thiocyanate ions, which stabilize polymers via direct binding. Such properties suggest that trichloroacetate-containing esters may influence solubility or aggregation in mixed solvent systems.
- Reactivity : Trichloroacetate esters are less reactive than trifluoroacetate derivatives (e.g., trifluoromethanesulfonates) in substitution reactions. For instance, cyclohept-1-en-1-yl trifluoromethanesulfonate serves as a superior leaving group in nickel-catalyzed couplings, enabling efficient bond formation .
Cycloheptenyl Esters vs. Smaller Cyclic Esters
The seven-membered cycloheptenyl ring introduces unique steric and electronic effects:
- Synthetic Yields : The synthesis of Ethyl 2-benzamido-2-(cyclohept-1-en-1-yl)acetate achieved a 57% yield , suggesting that larger rings may impose moderate steric hindrance compared to smaller cyclohexenyl or cyclopentenyl analogs.
- Conformational Flexibility: The cycloheptenyl ring’s non-planar structure may enhance solubility in non-polar solvents compared to rigid six-membered rings.
Table 1: Comparative Properties of Cyclohept-1-en-1-yl Trichloroacetate and Analogous Compounds
Key Research Findings
Synthetic Efficiency : Cycloheptenyl esters synthesized via nickel catalysis achieve moderate yields, indicating steric and electronic challenges in larger-ring systems .
Safety Protocols: Handling trichloroacetate derivatives requires stringent precautions due to their corrosive and toxic nature, unlike non-halogenated esters .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cyclohept-1-en-1-yl trichloroacetate?
- Methodological Answer : this compound can be synthesized via in situ acylation of hydroxyl-containing substrates using trichloroacetyl chloride or anhydrides. For example, acylation of cycloheptenol derivatives under mild conditions (e.g., dichloromethane, base catalysis) is a viable approach. Structural confirmation requires and NMR spectroscopy to identify paramagnetic shifts (e.g., acylated hydroxyl groups) and X-ray crystallography for absolute stereochemical determination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR can detect paramagnetic shifts (e.g., δ 1.08 ppm for acylated hydroxyl groups in related compounds) . NMR identifies carbonyl resonances near 160–170 ppm.
- FT-IR : Bands at ~1740 cm (C=O stretch) and 700–800 cm (C-Cl vibrations) are diagnostic .
- X-ray Diffraction : Single-crystal analysis resolves steric effects of the cycloheptenyl group and confirms trichloroacetate ester geometry .
Q. How does solvent choice influence the stability of this compound?
- Methodological Answer : Stability correlates with solvent nucleophilicity. Protic solvents (e.g., acetic acid) may accelerate decomposition via transition complex formation between the trichloroacetate carbonyl and solvent nucleophiles. Non-polar solvents (e.g., dichloromethane) enhance stability. Kinetic studies using Eyring plots (ln() vs. ) can quantify activation parameters (, ) in different solvents .
Advanced Research Questions
Q. How does transition complex theory explain the decomposition kinetics of this compound in nucleophilic solvents?
- Methodological Answer : Decomposition proceeds via a transition state where the solvent nucleophile coordinates with the electrophilic carbonyl carbon of the trichloroacetate group. Eyring equation parameters (e.g., ≈ 20–25 kcal/mol in carboxylic acids) and solvent polarity effects guide mechanistic insights. Competitive pathways (e.g., decarboxylation vs. ester hydrolysis) can be modeled using density functional theory (DFT) .
Q. What electrochemical methods enable quantification of this compound in mixtures with chloroacetate analogs?
- Methodological Answer : Controlled-potential coulometry selectively reduces trichloroacetate at less negative potentials (e.g., –0.5 V vs. SCE) before dichloroacetate (–0.8 V). Charge integration during sequential electrolysis quantifies each species:
- Total charge for trichloroacetate reduction ( electrons per molecule).
- Differential charge after potential adjustment quantifies dichloroacetate .
Q. How can computational chemistry predict the reactivity of this compound in polymer synthesis?
- Methodological Answer : Molecular dynamics (MD) simulations model steric effects of the cycloheptenyl group on radical polymerization kinetics. DFT calculations assess bond dissociation energies (BDEs) for trichloroacetate C-Cl bonds, predicting initiation efficiency in atom-transfer radical polymerization (ATRP). Comparative studies with ethyl trichloroacetate (lower steric hindrance) validate computational insights .
Q. What toxicological assessments are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423 for oral/dermal LD determination.
- Protein Binding Studies : Use equilibrium dialysis to assess trichloroacetate’s displacement of drugs from serum albumin, as observed with sodium trichloroacetate .
- Environmental Impact : Soil half-life studies (1–2 months for related trichloroacetates) inform disposal protocols .
Q. What thermal analysis techniques evaluate the stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects melting points and exothermic decomposition events. For example, trichloroacetate salts (e.g., ETBTCA) show distinct DSC endotherms near 150–200°C .
Methodological Notes
- Contradictions : While sodium trichloroacetate enhances polymerizations , copper trichloroacetate lacks coordination stability due to Cl-induced lability . Context-dependent experimental validation is essential.
- Unreliable Sources : Commercial data (e.g., Sigma-Aldrich, TargetMol) are excluded per guidelines; academic journals (e.g., The Journal of Physical Chemistry) and IARC reports form the basis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
